

# N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

## molecular weight and formula

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### Compound of Interest

Compound Name: N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Cat. No.: B186543

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## Technical Guide: N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

An Examination of its Core Physicochemical Properties for Researchers and Drug Development Professionals

This guide serves as a detailed technical overview of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide**, a key organic building block utilized in synthetic chemistry. The following sections provide consolidated data on its molecular characteristics, structural information, and physicochemical properties, intended for use by professionals in research and development.

### Chemical Identity and Nomenclature

**N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** is identified by the Chemical Abstracts Service (CAS) number 64488-52-4.<sup>[1][2][3][4][5]</sup> This compound is systematically named **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** according to IUPAC nomenclature.<sup>[6]</sup> It is also known by several synonyms, including:

- 4-(2-chloroacetyl)-methanesulfonanilide<sup>[7]</sup>

- 4-CAMS[5]
- N-(4-Chloroacetylphenyl)methanesulfonamide[5][6]
- 2-Chloro-4'-methanesulfonamidoacetophenone[8]

## Core Molecular Data

The fundamental molecular attributes of this compound are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization. The molecular formula and weight are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO <sub>3</sub> S	[1][2][4][9][10]
Molecular Weight	247.70 g/mol	[2][4][8][9][11][12]
Monoisotopic Mass	247.0069920 u	[11]

## Structural Representation

The molecular structure defines the chemical reactivity and steric properties of the compound. The two-dimensional structure is depicted below, illustrating the arrangement of the chloroacetyl group and the methanesulfonamide group on the phenyl ring.

Caption: 2D structure of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide**.

For computational applications, the structure can be represented by the SMILES string:  
CS(=O)(=O)NC1=CC=C(C(=O)CCl)C=C1[2][6]

## Physicochemical Properties

The physical properties of the compound are essential for determining appropriate solvents, reaction conditions, and purification methods.

Property	Value	Conditions/Notes
Melting Point	197.5-199.0 °C	<a href="#">[8]</a> <a href="#">[11]</a>
Boiling Point	410.4 ± 51.0 °C	Predicted
Density	1.433 ± 0.06 g/cm <sup>3</sup>	<a href="#">[8]</a> <a href="#">[11]</a>
LogP	1.17	<a href="#">[10]</a>
Topological Polar Surface Area	71.6 Å <sup>2</sup>	<a href="#">[11]</a>

## Applications in Synthesis

**N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules.[\[9\]](#) Its structure contains two reactive sites: the chloroacetyl group, which is susceptible to nucleophilic substitution, and the sulfonamide group, which can influence the electronic properties of the aromatic ring. This dual functionality makes it a versatile reagent in medicinal chemistry and materials science. The compound may be of interest in pharmaceutical research, potentially as a precursor for antimicrobial agents or enzyme inhibitors.[\[13\]](#)

## Safety and Handling

According to aggregated GHS information, this compound may be harmful if swallowed.[\[11\]](#) Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. It is intended for research use only and not for diagnostic or therapeutic applications.[\[1\]](#)

## References

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